molecular formula C24H45O6Rh B1583255 Rhodium(III) 2-ethylhexanoate CAS No. 20845-92-5

Rhodium(III) 2-ethylhexanoate

Cat. No.: B1583255
CAS No.: 20845-92-5
M. Wt: 532.5 g/mol
InChI Key: BMTDZORNBFQUEA-UHFFFAOYSA-K
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Description

Rhodium(III) 2-ethylhexanoate is an organometallic compound with the chemical formula Rh[CH3(CH2)3CH(CH2CH3)COO]3. It is a coordination complex where rhodium is bonded to three 2-ethylhexanoate ligands. This compound is known for its applications in catalysis, particularly in hydroformylation reactions, which are essential in the production of aldehydes from alkenes .

Biochemical Analysis

Biochemical Properties

Rhodium(III) 2-ethylhexanoate plays a significant role in biochemical reactions, particularly in catalysis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with hydrosilylation enzymes, facilitating the addition of silicon-hydrogen bonds to unsaturated organic compounds . The nature of these interactions often involves the formation of coordination complexes, where this compound acts as a catalyst, enhancing the reaction rate without being consumed in the process.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase enzymes and promoting the cleavage of poly-ADP ribose polymerase (PARP) . Additionally, it can alter mitochondrial function, leading to changes in cellular energy metabolism and the production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to DNA, proteins, and other cellular components, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced catalytic activity and improved metabolic function. At high doses, this compound can cause toxic or adverse effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where specific dosages lead to significant changes in cellular and physiological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by acting as a catalyst in biochemical reactions. For example, this compound can enhance the conversion of substrates to products in metabolic pathways, thereby affecting the overall metabolic balance within cells . Additionally, it can interact with key enzymes involved in energy production and redox regulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, this compound can bind to various cellular components, influencing its localization and accumulation. Studies have shown that this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the mitochondria, where it influences mitochondrial function and energy metabolism . Additionally, it can be found in the nucleus, where it interacts with DNA and regulatory proteins to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodium(III) 2-ethylhexanoate is typically prepared by reacting an aqueous solution of an alkali salt of 2-ethylhexanoate with a rhodium(III) precursor. The rhodium(III) precursor can be rhodium(III) chloride solution, rhodium(III) chloride hydrate, or rhodium(III) nitrate. The mixture is heated for several hours, and after cooling, the this compound is extracted from the aqueous solution using an alcohol or carboxylic acid that is immiscible in water .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but is optimized for higher yields and purity. The process ensures low concentrations of sodium, chloride, and rhodium(II) species, making it economically feasible on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: Rhodium(III) 2-ethylhexanoate primarily undergoes catalytic reactions, including hydroformylation, hydrosilylation, and oxidation reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Rhodium(III) 2-ethylhexanoate is widely used in various scientific research fields:

Comparison with Similar Compounds

  • Rhodium(III) acetate
  • Rhodium(III) chloride
  • Rhodium(III) nitrate

Comparison: Rhodium(III) 2-ethylhexanoate is unique due to its specific ligand environment, which provides distinct catalytic properties. Compared to rhodium(III) acetate and rhodium(III) chloride, this compound offers enhanced solubility in organic solvents and improved catalytic efficiency in hydroformylation reactions .

Properties

IUPAC Name

2-ethylhexanoate;rhodium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H16O2.Rh/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTDZORNBFQUEA-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Rh+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45O6Rh
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80890789
Record name Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80890789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20845-92-5
Record name Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020845925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 2-ethyl-, rhodium(3+) salt (3:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80890789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rhodium tris(2-ethylhexanoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.057
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main advantage of the synthesis method described in the research paper for Rhodium(III) 2-ethylhexanoate?

A1: The research paper [] highlights a method for synthesizing this compound solutions that offers a higher space yield compared to previous methods. This means that the reaction produces a larger quantity of the desired product within a given reactor volume or time, making the process potentially more efficient and cost-effective. Additionally, the resulting solution has a lower content of sodium and chloride ions, which can be detrimental to the catalytic activity of this compound in certain applications.

Q2: What are the main applications of this compound?

A2: this compound is primarily known for its catalytic properties in hydroformylation reactions. [] This process is widely used in the chemical industry to produce aldehydes from alkenes, which are important intermediates in the synthesis of various products like plasticizers, detergents, and pharmaceuticals. The research paper specifically mentions the direct use of the synthesized this compound solution as a catalyst in hydroformylation reactions.

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